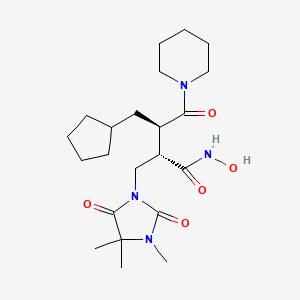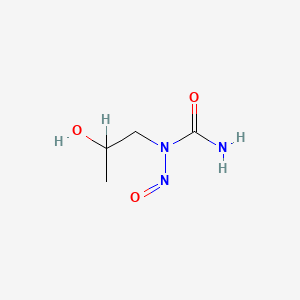
2-Oxoadipinsäure
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis through Biological Pathways : A study by Zhang et al. (2014) described the use of Alcaligenes eutrophus H16's lactate dehydrogenase as a catalyst in the synthesis of adipic acid from 2-oxoadipate. This process combined the lysine synthetic pathway with the glutaconic acid production pathway.
Molecular Structure Analysis
- Fluorometric Analysis : Shibata et al. (2011) demonstrated a method for determining 2-oxoadipic acid in human and animal urine using fluorometric analysis. The reaction involved 2-oxoadipic acid with 1,2-diamino-4,5-methylenebenzene in an acidic solution to produce a fluorescent derivative (Shibata, Yasui, Sano, & Fukuwatari, 2011).
Chemical Reactions and Properties
- Role in Metabolic Pathways : The 2-oxo acid dehydrogenase complexes, which include 2-oxoadipic acid, have been shown to play a crucial role in intermediary metabolism within mitochondria, as discussed in a study by Yeaman (1989).
Physical Properties Analysis
- Analytical Techniques : The physical properties of 2-oxoadipic acid can be analyzed using various techniques such as high-performance liquid chromatography (HPLC), as used in the study by Shibata et al. (Shibata, Yasui, Sano, & Fukuwatari, 2011).
Chemical Properties Analysis
Reactivity with Other Substances : A study by Boughton et al. (2008) examined the synthesis and reactivity of 4-oxo-heptenedioic acid analogues, providing insights into the chemical properties and reactivity of 2-oxoadipic acid analogues.
Involvement in Energy Production : Shibata (2018) reported that 2-oxo acids, including 2-oxoadipic acid, are key intermediates in energy production, especially in conditions like diabetes, where their urinary excretion patterns change significantly (Shibata, 2018).
Wissenschaftliche Forschungsanwendungen
Metabolit essentieller Aminosäuren
2-Oxoadipinsäure ist ein wichtiger Metabolit der essentiellen Aminosäuren Tryptophan und Lysin {svg_1} {svg_2} {svg_3}. Dies bedeutet, dass sie eine entscheidende Rolle in den Stoffwechselwegen dieser Aminosäuren spielt, die für verschiedene biologische Funktionen unerlässlich sind.
Fluorimetrische Bestimmung
Forscher haben this compound in der fluorimetrischen Bestimmung eingesetzt, einem Verfahren zur Messung der Konzentration bestimmter Metaboliten {svg_4} {svg_5}. Dabei reagiert this compound in einer sauren Lösung mit 1,2-Diamino-4,5-Methylenbenzol zu einem fluoreszierenden Derivat {svg_6} {svg_7}.
Forschung an mitochondrialen Metabolit-Transportern
This compound ist für die Forschung an mitochondrialen Metabolit-Transportern von Interesse {svg_8} {svg_9}. Diese Transporter sind Proteine, die dazu beitragen, Metaboliten über die Mitochondrienmembran zu transportieren, ein Schlüsselprozess im Zellstoffwechsel.
Zwischenprodukt im Katabolismus
This compound ist ein Zwischenprodukt im Katabolismus (Abbau) von L-Tryptophan, L-Lysin und Hydroxylysin {svg_10}. Dies macht sie zu einer wichtigen Verbindung in den Stoffwechselwegen dieser Aminosäuren.
Forschung zu α-Ketoadipinsäureurie
Die Ausscheidung von this compound im Urin ist bei Patienten mit α-Ketoadipinsäureurie, einem seltenen angeborenen Fehler im Stoffwechsel von this compound zu Glutaryl-Coenzym A (Glutaryl-CoA), erhöht {svg_11}. Daher kann sie in der Forschung zu dieser Stoffwechselstörung eingesetzt werden.
Verbindung zum TCA-Zyklus und zur Lysin-Biosynthese
This compound ist ein wichtiger Metabolit zwischen dem TCA-Zyklus (Tricarbonsäurezyklus) und der Lysin-Biosynthese {svg_12} {svg_13}. Der TCA-Zyklus ist ein wichtiger Stoffwechselweg, und die Lysin-Biosynthese ist der Prozess, bei dem die essentielle Aminosäure Lysin produziert wird.
Wirkmechanismus
Target of Action
2-Oxoadipic acid, also known as 2-Oxohexanedioic acid, is an intermediate in the metabolism of lysine and tryptophan . The compound’s primary targets are the enzymes involved in these metabolic pathways.
Mode of Action
The interaction of 2-Oxoadipic acid with its targets results in changes in the metabolic pathways of lysine and tryptophan. The compound acts as a substrate for the enzymes involved in these pathways, facilitating the conversion of these amino acids into other metabolites .
Biochemical Pathways
2-Oxoadipic acid is involved in the lysine degradation pathway and the tryptophan degradation pathway . It serves as a key metabolite in these pathways, linking the tricarboxylic acid (TCA) cycle and lysine biosynthesis . The downstream effects of these pathways include the production of energy and the synthesis of other important biomolecules.
Pharmacokinetics
The pharmacokinetics of 2-Oxoadipic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are largely determined by its role as a metabolic intermediate. As such, the compound’s bioavailability is influenced by the metabolic state of the organism and the activity of the enzymes involved in its metabolic pathways .
Result of Action
The action of 2-Oxoadipic acid results in the production of energy and the synthesis of other biomolecules through the TCA cycle and lysine biosynthesis . These molecular and cellular effects are essential for the normal functioning of the organism.
Action Environment
The action, efficacy, and stability of 2-Oxoadipic acid are influenced by various environmental factors. These include the availability of the amino acids lysine and tryptophan, the activity of the enzymes involved in their metabolic pathways, and the metabolic state of the organism
Biochemische Analyse
Biochemical Properties
2-Oxoadipic acid is an oxo dicarboxylic acid that is adipic acid substituted by an oxo group at position 2. It is an intermediate in the catabolism of L-tryptophan, L-lysine, and hydroxylysine . The compound interacts with several enzymes, including 2-oxoadipate dehydrogenase, which catalyzes the oxidative decarboxylation of 2-oxoadipic acid to glutaryl-CoA . This interaction is crucial for the degradation pathway of lysine, hydroxylysine, and tryptophan metabolism .
Cellular Effects
2-Oxoadipic acid influences various cellular processes. It is produced from lysine in the cytosol of cells via the saccharopine and pipecolic acid pathways . The compound is decarboxylated to glutaryl-CoA in the mitochondrial matrix by the 2-oxoadipate dehydrogenase complex . High levels of 2-oxoadipic acid are associated with metabolic disorders such as 2-oxoadipic aciduria, which can lead to symptoms like hypotonia, seizures, and intellectual disability .
Molecular Mechanism
The molecular mechanism of 2-Oxoadipic acid involves its role as a substrate for the enzyme 2-oxoadipate dehydrogenase, which catalyzes its conversion to glutaryl-CoA . This reaction is part of the degradative pathway of lysine, hydroxylysine, and tryptophan metabolism . The enzyme uses electron transfer flavoprotein as its electron acceptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Oxoadipic acid can be monitored using high-performance liquid chromatography . The compound’s effects on cellular function can vary over time, with long-term exposure potentially leading to metabolic acidosis and other adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of 2-Oxoadipic acid vary with different dosages. High doses can lead to toxic effects such as metabolic acidosis, while lower doses may not produce significant adverse effects . The compound’s impact on cellular metabolism and function is dose-dependent, with higher doses potentially leading to more severe symptoms .
Metabolic Pathways
2-Oxoadipic acid is involved in the metabolic pathways of lysine and tryptophan . It is converted to glutaryl-CoA by the enzyme 2-oxoadipate dehydrogenase, which is a key step in the degradation of these amino acids . The compound also interacts with other enzymes and cofactors involved in these pathways .
Transport and Distribution
Within cells, 2-Oxoadipic acid is transported and distributed via specific transporters and binding proteins . Its localization and accumulation within tissues can affect its activity and function . The compound’s transport mechanisms are crucial for its role in metabolic processes .
Subcellular Localization
2-Oxoadipic acid is localized in the cytosol and mitochondrial matrix . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s localization is essential for its role in the degradation of lysine and tryptophan .
Eigenschaften
IUPAC Name |
2-oxohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSBNBBHOZHUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185702 | |
| Record name | alpha-Ketoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3184-35-8 | |
| Record name | 2-Oxoadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ketoadipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ketoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxo-hexanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OXOADIPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72FKL1M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127 °C | |
| Record name | Oxoadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic significance of 2-oxoadipic acid?
A: 2-Oxoadipic acid is a key intermediate in both the biosynthesis and catabolism of the amino acid lysine. In fungi like Pyricularia oryzae, it participates in lysine biosynthesis through the aminoadipic acid pathway. Conversely, in mammals and higher plants, this pathway serves as a catabolic route for lysine degradation. Elevated urinary excretion of 2-oxoadipic acid, alongside other 2-oxo acids, has been observed in rats with streptozotocin-induced diabetes, suggesting a potential link to impaired energy production in diabetic conditions.
Q2: How is 2-oxoadipic acid connected to respiratory chain complex I deficiency?
A: A study identified a potential link between 2-oxoadipic acid and respiratory chain complex I deficiency. Researchers observed a notable and persistent increase in the urinary excretion of 2-oxoglutaric acid and 2-oxoadipic acid in a patient diagnosed with isolated complex I deficiency. This finding suggests that the significant and consistent elevation of these metabolites in urine could be a supplementary biochemical indicator of this specific enzyme deficiency.
Q3: What enzymes are involved in the metabolism of 2-oxoadipic acid?
A3: Several enzymes are involved in the metabolic pathways of 2-oxoadipic acid. These include:
- Dehydrogenase E1 and transketolase domain containing 1 (DHTKD1): This enzyme is part of the 2-oxoadipic acid dehydrogenase complex (OADHc) and plays a role in the lysine degradation pathway.
- 2-oxoglutarate dehydrogenase (OGDH): While primarily involved in the citric acid cycle, this enzyme can also utilize 2-oxoadipic acid as a substrate.
- Keto-deoxy-D-galactarate (KDG) dehydratase: This enzyme catalyzes the decarboxylation of KDG to produce α-ketoglutaric semialdehyde (α-KGSA) and carbon dioxide, with 2-oxoadipic acid serving as a substrate analog.
Q4: How is 2-oxoadipic acid utilized in fermentation processes?
A: 2-Oxoadipic acid can be converted into lysine by Saccharomyces cerevisiae under specific fermentation conditions. This process, conducted in aerated and agitated fermentors, can yield a yeast product containing approximately 16% hot water-extractable lysine. Factors such as aeration, the concentration of 2-oxoadipic acid added, and the timing of its addition significantly influence both the lysine content and the conversion efficiency.
Q5: What are the analytical methods used to detect and quantify 2-oxoadipic acid?
A5: Several analytical methods have been employed to detect and measure 2-oxoadipic acid, particularly in biological samples like urine. These methods include:
- High-Performance Liquid Chromatography (HPLC) with Pre-Chemical Derivatization and Fluorescence Detection: This technique involves reacting 2-oxoadipic acid with 1,2-diamino-4,5-methylenebenzene under acidic conditions, creating a fluorescent derivative that can be separated and quantified using HPLC with fluorescence detection. This method offers high sensitivity, making it suitable for analyzing 2-oxoadipic acid levels in human and animal urine.
- Gas chromatography-mass spectrometry (GC-MS): This technique is used to identify and quantify various small-molecule organic compounds, including 2-oxoadipic acid, in complex mixtures.
- Ultrahigh-performance liquid chromatography connected with quadrupole time-of-flight mass spectrometry (UHPLC-MS): This method offers high sensitivity and resolution for analyzing complex biological samples and identifying differential metabolites, including 2-oxoadipic acid.
Q6: Can 2-oxoadipic acid be used as a biomarker?
A6: There is growing evidence suggesting that 2-oxoadipic acid may serve as a potential biomarker for various conditions.
- B-group vitamin status: Administration of B-group vitamins in young Japanese women led to a decrease in urinary 2-oxoadipic acid levels, suggesting a relationship between this metabolite and B-group vitamin status. This finding indicates that 2-oxoadipic acid could be a useful, functional biomarker for assessing B-group vitamin levels.
- Radiosensitivity: Urinary metabolomic profiling of Atm-deficient mice, a model for radiosensitivity, revealed significant alterations in 2-oxoadipic acid levels after exposure to ionizing radiation. This suggests that 2-oxoadipic acid, along with other metabolites, could be used to identify individuals with heightened radiosensitivity, potentially leading to personalized medical treatment plans.
Q7: How is 2-oxoadipic acid related to the gut microbiome?
A: Research indicates that dietary fiber influences the composition and metabolic activity of the gut microbiome, particularly in the cecum, leading to alterations in 2-oxoadipic acid levels. A study on pigs found that high dietary fiber intake resulted in increased concentrations of 2-oxoadipic acid and other metabolites in the cecum. These findings suggest a complex interplay between dietary fiber, gut microbial composition, and host metabolism, with 2-oxoadipic acid potentially serving as a mediator or indicator of these interactions.
Q8: How is 2-oxoadipic acid relevant to the study of PCOS?
A: Research suggests a potential link between 2-oxoadipic acid and polycystic ovary syndrome (PCOS). In a study involving women undergoing in vitro fertilization-embryo transfer (IVF-ET) due to infertility, metabolomic analysis of follicular fluid revealed that 2-oxoadipic acid was significantly elevated in patients with PCOS compared to non-PCOS individuals. This difference in metabolite levels suggests that alterations in 2-oxoadipic acid metabolism might be associated with the pathogenesis of PCOS or could be a consequence of the metabolic disturbances commonly observed in this condition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(Hydroxymethyl)-3-(3-hydroxypentyl)-6,6-dimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1198036.png)

![N-[2-Carbamoyl-3-methoxyphenyl]-1H-tetrazole-5-carboxamide](/img/structure/B1198038.png)









